(S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate is a compound with the molecular formula and a molar mass of approximately 259.3 g/mol. It is classified as an amino acid derivative, specifically an ester of a pentanoic acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. The compound has various synonyms, including ethyl 4-(tert-butoxycarbonyl)-3-oxopentanoate and pentanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-oxo-, ethyl ester .
The synthesis of (S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate typically involves several steps:
These steps may vary based on specific laboratory protocols and available reagents.
(S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate has potential applications in:
Interaction studies involving (S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate are essential for understanding its reactivity and potential biological effects. These studies typically focus on:
Due to its structural characteristics, it may interact with various receptors and enzymes, though detailed studies are necessary to elucidate these interactions.
Several compounds share structural similarities with (S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate. These include:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Methyl 4-((tert-butoxycarbonyl)amino)butanoate | 85909-04-2 | 0.85 | Methyl ester instead of ethyl |
| tert-Butyl (2-oxopropyl)carbamate | 170384-29-9 | 0.75 | Different carbon chain length |
| tert-Butyl (4-aminobutyl)carbamate | 68076-36-8 | 0.70 | Contains a longer alkyl chain |
| (S)-tert-Butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate | 247068-81-1 | 0.70 | Contains additional methyl groups |
| Methyl 4-(Boc-amino)butanoate | 85909-04-2 | 0.85 | Similar Boc protection but different carbon skeleton |
These compounds highlight the uniqueness of (S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate due to its specific functional groups and protective strategies that may influence its reactivity and biological properties differently compared to its analogs.
The IUPAC name ethyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate systematically describes the compound’s structure. Key features include:
The molecular formula is C₁₂H₂₁NO₅, with a molecular weight of 259.30 g/mol. The SMILES notation CCOC(=O)CC(C(C)NC(=O)OC(C)(C)C)O delineates the connectivity and functional groups.
Crystallographic data for this compound are not yet available in public databases. However, analogous Boc-protected esters, such as ethyl 4-[(tert-butoxycarbonyl)amino]-3-oxobutanoate, exhibit planar ketone groups and staggered conformations in the ester moiety. The tert-butyl group typically adopts a tetrahedral geometry, minimizing steric hindrance.
¹H NMR:
¹³C NMR:
Density Functional Theory (DFT) studies on similar Boc-protected esters reveal:
The C4 chiral center dictates the compound’s spatial arrangement, influencing its reactivity and biological interactions. The (S)-configuration ensures optimal alignment for peptide bond formation in solid-phase synthesis. Enantiomeric purity (>99% ee) is critical to avoid racemization during Boc deprotection.